molecular formula C21H20N2O2S B5989308 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

Cat. No.: B5989308
M. Wt: 364.5 g/mol
InChI Key: IYYXAXQAIGJODE-UHFFFAOYSA-N
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Description

4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a naphthalene core with multiple functional groups, including hydroxyl, methylsulfanyl, and nitrile groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of functional groups: The hydroxyl, methylsulfanyl, and nitrile groups can be introduced through various organic reactions such as nucleophilic substitution, oxidation, and cyanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile groups would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of nitrile and hydroxyl groups suggests that it might interact with biological targets through hydrogen bonding and other interactions.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The structural features of the compound may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The hydroxyl and nitrile groups could play a key role in these interactions through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-7,7-dimethyl-2-phenyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile: Similar structure but lacks the methylsulfanyl group.

    4-hydroxy-7,7-dimethyl-2-(4-methoxyphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile: Similar structure but has a methoxy group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-20(2)9-16-19(18(25)10-20)17(24)8-15(21(16,11-22)12-23)13-4-6-14(26-3)7-5-13/h4-7,9,15,24H,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYXAXQAIGJODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC=C(C=C3)SC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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